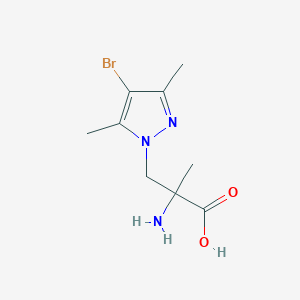

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole-derived amino acid featuring a bromo substituent at the 4-position of the pyrazole ring, alongside two methyl groups at the 3- and 5-positions. The propanoic acid backbone includes a 2-methyl group and an amino substituent. Its structural complexity and bromine substitution make it a candidate for studying halogenated heterocycles in medicinal or materials chemistry.

Properties

Molecular Formula |

C9H14BrN3O2 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C9H14BrN3O2/c1-5-7(10)6(2)13(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15) |

InChI Key |

LYPGFTIFJAYIHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves several steps. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with bromine to introduce the bromine substituent at the 4-position.

Amino acid formation: The brominated pyrazole is then reacted with a suitable amino acid precursor, such as 2-methylpropanoic acid, under conditions that facilitate the formation of the desired amino acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine substituent or other functional groups.

Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups may also play a role in its interactions with biological molecules, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 1247439-46-8)

- Key Difference : The 4-bromo group in the target compound is replaced with an ethyl group.

- Implications: Electronics: Bromine’s electronegativity may enhance the electron-withdrawing nature of the pyrazole ring compared to the electron-donating ethyl group, altering reactivity in nucleophilic substitution or metal-catalyzed reactions.

- Availability : Unlike the discontinued bromo analog, this ethyl-substituted variant remains available, possibly due to easier synthesis or stability .

b) 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 1208518-95-9)

- Key Difference: Lacks the 2-methyl group on the propanoic acid backbone.

Functional Group Modifications in Related Heterocycles

Triazino-Indole-Pyrazole Hybrids (e.g., Compound 41 in Molecules, 2013)

- Structure: Combines a triazino-indole core with a pyrazole substituted by a 4-bromophenyl group.

- Comparison :

Biological Activity

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic compound notable for its unique structural features, including a pyrazole ring with bromine and methyl substitutions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

The molecular formula of this compound is , with a molecular weight of approximately 275.15 g/mol. Its structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrN4O |

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | 2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

| InChI Key | LYPGFTIFJAYIHG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine and methyl groups on the pyrazole ring enhance its binding affinity to enzymes and receptors, potentially modulating their activities. The amino and carboxylic acid groups contribute to its interactions with biological molecules, impacting pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the bromine substitution may enhance the selectivity towards cancer cells compared to normal cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those related to this compound. The results indicated that these compounds demonstrated potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Investigation of Anticancer Properties

Another research effort focused on the anticancer properties of pyrazole derivatives. The study found that certain structural modifications significantly enhanced cytotoxicity against various cancer cell lines. The presence of halogen atoms like bromine was noted to increase the compounds' efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.